molecular formula C19H22FN5O4 B1242492 7-[(3S)-3-[[(2S)-2-aminopropanoyl]amino]pyrrolidin-1-yl]-1-cyclopropyl-6-fluoro-4-oxo-1,8-naphthyridine-3-carboxylic acid

7-[(3S)-3-[[(2S)-2-aminopropanoyl]amino]pyrrolidin-1-yl]-1-cyclopropyl-6-fluoro-4-oxo-1,8-naphthyridine-3-carboxylic acid

Cat. No.: B1242492
M. Wt: 403.4 g/mol
InChI Key: ZVZRDFTXNAZBOX-UWVGGRQHSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

PD-131112, also known as CI-990, is a novel fluoroquinolone antibiotic. It is primarily used for its potent activity against anaerobic bacteria. This compound is a prodrug, which means it is metabolized in the body to produce its active form, PD-131628 .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of PD-131112 involves multiple steps, starting from the appropriate fluoroquinolone precursorThe reaction conditions often involve the use of organic solvents and catalysts to facilitate the formation of the desired product .

Industrial Production Methods

Industrial production of PD-131112 follows a similar synthetic route but on a larger scale. The process is optimized to ensure high yield and purity of the final product. This involves stringent control of reaction conditions, including temperature, pressure, and the use of high-efficiency catalysts .

Chemical Reactions Analysis

Types of Reactions

PD-131112 undergoes several types of chemical reactions, including:

Common Reagents and Conditions

The common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various catalysts to facilitate substitution reactions. The conditions for these reactions typically involve controlled temperatures and pressures to ensure the desired outcome .

Major Products Formed

The major products formed from these reactions depend on the specific type of reaction and the reagents used. For example, oxidation of PD-131112 can lead to the formation of various oxidized derivatives, while reduction can produce reduced forms of the compound .

Scientific Research Applications

PD-131112 has a wide range of scientific research applications, including:

Mechanism of Action

PD-131112 exerts its effects by inhibiting bacterial DNA gyrase and topoisomerase IV, which are essential enzymes for bacterial DNA replication and transcription. By binding to these enzymes, PD-131112 prevents the supercoiling and uncoiling of bacterial DNA, leading to the inhibition of bacterial cell division and ultimately causing cell death .

Comparison with Similar Compounds

PD-131112 is compared with other fluoroquinolones such as ciprofloxacin, clinafloxacin, and PD-138312. While all these compounds share a similar mechanism of action, PD-131112 is unique in its potent activity against anaerobic bacteria. This makes it particularly useful in treating infections where anaerobic bacteria are involved .

List of Similar Compounds

Properties

Molecular Formula

C19H22FN5O4

Molecular Weight

403.4 g/mol

IUPAC Name

7-[(3S)-3-[[(2S)-2-aminopropanoyl]amino]pyrrolidin-1-yl]-1-cyclopropyl-6-fluoro-4-oxo-1,8-naphthyridine-3-carboxylic acid

InChI

InChI=1S/C19H22FN5O4/c1-9(21)18(27)22-10-4-5-24(7-10)17-14(20)6-12-15(26)13(19(28)29)8-25(11-2-3-11)16(12)23-17/h6,8-11H,2-5,7,21H2,1H3,(H,22,27)(H,28,29)/t9-,10-/m0/s1

InChI Key

ZVZRDFTXNAZBOX-UWVGGRQHSA-N

Isomeric SMILES

C[C@@H](C(=O)N[C@H]1CCN(C1)C2=C(C=C3C(=O)C(=CN(C3=N2)C4CC4)C(=O)O)F)N

Canonical SMILES

CC(C(=O)NC1CCN(C1)C2=C(C=C3C(=O)C(=CN(C3=N2)C4CC4)C(=O)O)F)N

Synonyms

CI-990
PD 131112
PD-131112
PD131112
S-(R*,R*)-7-3-(2-amino-1-oxopropyl)amino-1-pyrrolidinyl-1-cyclopropyl-6-fluoro-1,4-dihydro-4-oxo-1,8-naphthyridine-3-carboxylic acid

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.